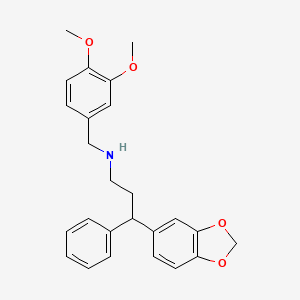
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dimethoxybenzyl group, and a phenylpropan-1-amine backbone
Métodos De Preparación
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the dimethoxybenzyl group: This step involves the alkylation of the benzodioxole ring with 3,4-dimethoxybenzyl chloride under basic conditions.
Formation of the phenylpropan-1-amine backbone: This can be synthesized through a reductive amination reaction involving phenylacetone and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the dimethoxybenzyl group, using reagents such as sodium methoxide or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-1-amine can be compared with other similar compounds, such as:
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine: This compound has a similar structure but differs in the substitution pattern on the benzyl group.
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-3-phenylpropan-2-amine: This compound has a different substitution on the amine group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H27NO4 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpropan-1-amine |
InChI |
InChI=1S/C25H27NO4/c1-27-22-10-8-18(14-24(22)28-2)16-26-13-12-21(19-6-4-3-5-7-19)20-9-11-23-25(15-20)30-17-29-23/h3-11,14-15,21,26H,12-13,16-17H2,1-2H3 |
Clave InChI |
LWMKARRJLDJYPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12489503.png)
![N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12489505.png)
![5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B12489512.png)

![{4-[(2,4-dibromophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B12489524.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12489526.png)
![1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12489529.png)
![1-{2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489531.png)
![13-methyl-4-(4-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12489545.png)
![4-{[2-(4-Bromophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B12489554.png)

![(4-ethoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12489566.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12489594.png)
